An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is a chiral small molecule featuring a pyrrolidine ring, a fundamental saturated nitrogen heterocycle prevalent in numerous natural products and synthetic pharmaceuticals. The presence of a hydroxyl group alpha to a carboxylic acid, along with the basic nitrogen in the pyrrolidine ring, imparts a unique combination of functional groups that dictate its physicochemical behavior. A thorough understanding of these properties is paramount for its application in drug discovery and development, influencing everything from target binding and cellular permeability to formulation and pharmacokinetics.[1][2] This guide provides a comprehensive overview of the key physicochemical properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, offering both predicted data and detailed experimental protocols for their determination.
Molecular Structure and Key Physicochemical Descriptors
A foundational understanding of a molecule's properties begins with its structure. The table below summarizes key predicted descriptors for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | - |
| Molecular Weight | 145.16 g/mol | - |
| Predicted pKa (acidic) | ~3.5 - 4.5 | Computational Prediction |
| Predicted pKa (basic) | ~9.5 - 10.5 | Computational Prediction |
| Predicted logP | -2.0 to -1.0 | Computational Prediction |
| Predicted Aqueous Solubility | High | Computational Prediction |
Note: The values presented are predictions generated from cheminformatics tools and should be confirmed by experimental data.
Ionization Constant (pKa)
The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn profoundly impacts its solubility, permeability across biological membranes, and interaction with biological targets.[3][4] 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is an amphoteric molecule, possessing both a carboxylic acid group (acidic) and a secondary amine within the pyrrolidine ring (basic).
The ionization state of the molecule will vary significantly with pH, as depicted in the diagram below. Understanding these transitions is crucial for predicting its behavior in different physiological environments, from the acidic stomach to the more neutral pH of the blood.[5]
Caption: Predicted pH-dependent ionization states of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Basic pKa Determination: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for more accurate determination from the first derivative of the titration curve.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.[6] This property is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] For orally administered drugs, an optimal logP value is often sought to balance aqueous solubility for dissolution and lipophilicity for membrane permeation.[7][8] The predicted negative logP value for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid suggests it is a highly polar and hydrophilic molecule.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid in either the aqueous or organic phase.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Aqueous solubility is a critical physicochemical property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[1][9] Poor aqueous solubility is a major challenge in drug development.[10] Given its polar nature, 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is predicted to have high aqueous solubility.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[11]
Kinetic Solubility Assay (High-Throughput Screening):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Observe for precipitation. This can be done visually or, more quantitatively, by measuring the turbidity of the solution using nephelometry.[10]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic Solubility Assay (Lead Optimization):
-
Equilibration: Add an excess of the solid compound to a known volume of aqueous buffer in a sealed vial.
-
Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.[12] It is a useful indicator of purity; impurities tend to depress and broaden the melting range.[13] The melting point also influences the compound's solubility and dissolution rate through its relationship with the crystal lattice energy.
Experimental Protocol: Capillary Melting Point Determination
This is a standard and straightforward method for determining the melting point of a solid compound.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) near the expected melting point.
-
Observation: Observe the sample through the magnifying lens of the apparatus.
-
Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the methylene group adjacent to the carboxyl group, and the methine proton at the chiral center. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, and the carbons of the acetic acid moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[18] For 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. A characteristic fragmentation of α-hydroxy acids in negative ion mode is the loss of formic acid (46 Da) and the formation of a hydroxycarbonyl anion at m/z 45.[3]
Conclusion
The physicochemical properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, particularly its amphoteric nature, high polarity, and predicted aqueous solubility, are key attributes that will govern its behavior in biological systems. The methodologies outlined in this guide provide a robust framework for the experimental determination and validation of these crucial parameters. A comprehensive understanding and characterization of these properties are essential for advancing this molecule through the drug discovery and development pipeline, enabling informed decisions on formulation, delivery, and optimization of its therapeutic potential.
References
- Bousman, K. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 44(2), 252-259.
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- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
- Velmourougane, G. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2021, November 11). Chemical Research in Toxicology.
- Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed.
- Manallack, D. T., & Prankerd, R. J. (2007).
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).
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- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). PubMed.
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